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Compound of Interest

Compound Name: (S)-4-Phenylthiazolidine-2-thione

Cat. No.: B066421 Get Quote

Introduction: The Significance of (S)-4-
Phenylthiazolidine-2-thione in Asymmetric
Synthesis
(S)-4-Phenylthiazolidine-2-thione stands as a cornerstone chiral auxiliary in the field of

asymmetric synthesis. Chiral auxiliaries are stereogenic compounds temporarily incorporated

into a synthetic pathway to guide the formation of a new stereocenter with a specific, desired

configuration.[1] The inherent chirality of the auxiliary creates a diastereomeric intermediate

that allows for stereoselective transformations, after which the auxiliary can be cleaved and

often recovered for reuse. The efficacy of (S)-4-Phenylthiazolidine-2-thione stems from the

rigid conformational bias imposed by the thiazolidinethione ring and the steric influence of the

phenyl group. This guide provides an in-depth analysis of the spectroscopic data—NMR, IR,

and MS—that are crucial for the structural verification and quality control of this essential

synthetic tool.

Molecular Structure and Physicochemical
Properties
A thorough understanding of the spectroscopic data begins with a clear picture of the

molecule's structure and fundamental properties.

Molecular Structure of (S)-4-Phenylthiazolidine-2-thione
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Caption: Ball-and-stick model of (S)-4-Phenylthiazolidine-2-thione with atom numbering.

Property Value Source

Chemical Formula C₉H₉NS₂ [2]

Molecular Weight 195.31 g/mol [2]

Appearance White to off-white solid [1]

Melting Point 128.0 to 130.0 °C [1]

Optical Rotation ([α]²⁰/D) -207±5° (c=1% in chloroform) [1]

CAS Number 185137-29-5 [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For (S)-4-Phenylthiazolidine-2-thione, both ¹H and ¹³C NMR provide

definitive structural confirmation.

¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum provides information about the number of different types of protons,

their chemical environment, and their connectivity. The protons of the thiazolidinethione ring

exhibit a characteristic AMX spin system, a direct consequence of the chiral center at C4.

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

N-H ~9.5 (broad s) Singlet (broad) -

Phenyl-H 7.25 - 7.45 Multiplet -

H-4 ~5.2 (dd) Doublet of doublets ~8.0, ~5.0

H-5a (cis to Ph) ~3.3 (dd) Doublet of doublets ~11.5, ~5.0

H-5b (trans to Ph) ~3.8 (dd) Doublet of doublets ~11.5, ~8.0
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Note: Exact chemical shifts and coupling constants can vary depending on the solvent and

spectrometer frequency. The data presented is a representative interpretation based on

analogous structures.[4][5]

¹³C NMR (Carbon NMR) Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic

environments. The thione carbon (C=S) is particularly noteworthy for its downfield chemical

shift.

Carbon Assignment Chemical Shift (δ, ppm)

C=S (C2) 201.7

Quaternary Phenyl C 141.1

Phenyl CH 129.2

Phenyl CH 128.4

Phenyl CH 126.5

C-4 62.9

C-5 38.3

Data obtained from SpectraBase for 4-Phenylthiazolidine-2-thione in DMSO solvent.[2]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (S)-4-Phenylthiazolidine-2-thione
in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans for good signal-to-noise.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3100 - 3200 Medium, Broad

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 2960 Medium

C=S Stretch (Thione) 1200 - 1300 Strong

Aromatic C=C Bending 1450 - 1600 Medium-Strong

Note: The C=S stretch is a key diagnostic peak for this class of compounds. The exact

positions are based on data for similar thiazolidinethione structures.[6]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol.
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Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to

subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a small amount of the solid (S)-4-Phenylthiazolidine-2-thione
powder directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Data Processing: The software automatically performs a background subtraction, yielding the

final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural details derived from its fragmentation pattern.

Ion
m/z (Mass-to-Charge
Ratio)

Interpretation

[M]⁺• 195 Molecular Ion

[M-SH]⁺ 162 Loss of a sulfhydryl radical

[C₇H₇]⁺ 91
Tropylium ion (from

phenylmethyl fragment)

[C₆H₅]⁺ 77 Phenyl cation

Note: Fragmentation patterns are predicted based on the structure and common fragmentation

pathways for similar compounds. The molecular ion peak at m/z 195 is the most definitive

feature.[7]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
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Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV) in the ion source. This process creates the molecular ion and various

fragment ions.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Representation: The output is a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Integrated Spectroscopic Analysis Workflow
Confirming the identity and purity of (S)-4-Phenylthiazolidine-2-thione requires a holistic

approach, integrating data from all three spectroscopic techniques.

Spectroscopic Data Acquisition Data Interpretation

Structural Confirmation

NMR (¹H & ¹³C) Carbon-Hydrogen Framework
Connectivity

FT-IR Functional Groups
(N-H, C=S)

Mass Spec Molecular Weight
(m/z = 195)

(S)-4-Phenylthiazolidine-2-thione
Structure Verified

Click to download full resolution via product page

Caption: Integrated workflow for the structural elucidation of (S)-4-Phenylthiazolidine-2-
thione.
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Conclusion
The spectroscopic characterization of (S)-4-Phenylthiazolidine-2-thione is a clear-cut process

when approached systematically. ¹H and ¹³C NMR define the covalent framework and

stereochemical environment, IR spectroscopy confirms the presence of key functional groups,

particularly the N-H and C=S moieties, and mass spectrometry verifies the molecular weight

and provides corroborating fragmentation data. Together, these techniques offer a self-

validating system that ensures the identity, purity, and structural integrity of this vital chiral

auxiliary, empowering researchers and drug development professionals to proceed with

confidence in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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